molecular formula C10H6F3NO3 B15340393 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione

4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione

Cat. No.: B15340393
M. Wt: 245.15 g/mol
InChI Key: FSVKVDAMILDKIP-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione is a heterocyclic compound featuring an oxazolidine ring substituted with a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the oxazolidine ring .

Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions involving 1,2-amino alcohols. These methods are designed to optimize yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted oxazolidines .

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Uniqueness: 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and industrial applications .

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7-8(15)17-9(16)14-7/h1-4,7H,(H,14,16)

InChI Key

FSVKVDAMILDKIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)OC(=O)N2)C(F)(F)F

Origin of Product

United States

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